molecular formula C16H19N B1462070 C-(4-Isopropyl-phenyl)-C-phenyl-methylamine CAS No. 740028-54-0

C-(4-Isopropyl-phenyl)-C-phenyl-methylamine

Cat. No.: B1462070
CAS No.: 740028-54-0
M. Wt: 225.33 g/mol
InChI Key: AGGFTWCSILDQKF-UHFFFAOYSA-N
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Description

C-(4-Isopropyl-phenyl)-C-phenyl-methylamine is an organic compound characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a phenyl-methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Isopropyl-phenyl)-C-phenyl-methylamine can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and yield. The final product is often obtained through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

C-(4-Isopropyl-phenyl)-C-phenyl-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens, electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Substituted derivatives

Scientific Research Applications

C-(4-Isopropyl-phenyl)-C-phenyl-methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of C-(4-Isopropyl-phenyl)-C-phenyl-methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • C-(4-Methylphenyl)-C-phenyl-methylamine
  • C-(4-Ethylphenyl)-C-phenyl-methylamine
  • C-(4-Tert-butylphenyl)-C-phenyl-methylamine

Uniqueness

C-(4-Isopropyl-phenyl)-C-phenyl-methylamine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

phenyl-(4-propan-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-12(2)13-8-10-15(11-9-13)16(17)14-6-4-3-5-7-14/h3-12,16H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGFTWCSILDQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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